1-(2-Propynyl)pyridinium bromide

Catalog No.
S15784072
CAS No.
6613-03-2
M.F
C8H8BrN
M. Wt
198.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Propynyl)pyridinium bromide

CAS Number

6613-03-2

Product Name

1-(2-Propynyl)pyridinium bromide

IUPAC Name

1-prop-2-ynylpyridin-1-ium;bromide

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

InChI

InChI=1S/C8H8N.BrH/c1-2-6-9-7-4-3-5-8-9;/h1,3-5,7-8H,6H2;1H/q+1;/p-1

InChI Key

ASBBJVLVCDALAW-UHFFFAOYSA-M

Canonical SMILES

C#CC[N+]1=CC=CC=C1.[Br-]

1-(2-Propynyl)pyridinium bromide is an organic compound characterized by the presence of a pyridinium ring substituted with a propynyl group. Its molecular formula is C8H8BrNC_8H_8BrN, and it has a molecular weight of approximately 202.06 g/mol. The compound features a positively charged nitrogen atom within the pyridinium ring, which contributes to its solubility in polar solvents and its potential reactivity in various

  • Nucleophilic Substitution Reactions: The bromide ion can be replaced by various nucleophiles, allowing for the formation of new compounds. This property makes it useful in synthetic organic chemistry.
  • Addition Reactions: The compound can undergo addition reactions involving the alkyne moiety, leading to diverse products depending on the conditions and reagents used .
  • Reactions with Pyridine: It can react with additional pyridine molecules under specific conditions, facilitating the synthesis of more complex pyridinium salts .

Research indicates that 1-(2-Propynyl)pyridinium bromide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, particularly against certain bacteria and fungi. Additionally, derivatives of pyridinium compounds have shown promise in inducing apoptosis in cancer cells through various biochemical pathways, including the activation of caspase enzymes . This suggests that 1-(2-Propynyl)pyridinium bromide may have applications in pharmaceutical research and development.

The synthesis of 1-(2-Propynyl)pyridinium bromide typically involves:

  • Alkylation of Pyridine: The compound can be synthesized by alkylating pyridine with propargyl bromide. This reaction usually requires a base to facilitate the nucleophilic attack by the nitrogen atom on the propargyl halide.
  • Use of Catalysts: Certain metal catalysts may enhance the efficiency and yield of the reaction, making it more feasible for large-scale production .

1-(2-Propynyl)pyridinium bromide finds various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in drug development, particularly in targeting microbial infections or cancer cells.
  • Material Science: Its unique properties may also lend themselves to applications in polymer chemistry and materials science, particularly in creating functionalized polymers .

Studies on 1-(2-Propynyl)pyridinium bromide have focused on its interactions with biological macromolecules. These studies indicate that the compound can bind to proteins and nucleic acids, influencing their function. The mechanism of action often involves modulation of enzyme activity or interference with cellular signaling pathways, which is crucial for understanding its potential therapeutic effects .

1-(2-Propynyl)pyridinium bromide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-Methylpyridinium bromideMethyl group at nitrogenCommonly used as a solvent and reagent
1-(3-Butynyl)pyridinium bromideButynyl group instead of propynylExhibits different reactivity due to longer carbon chain
1-(2-Aminopropyl)pyridinium bromideAmino group substitutionPotentially more polar and reactive due to amino group
1-(2-Ethynyl)pyridinium bromideEthynyl groupMay exhibit distinct biological properties

The uniqueness of 1-(2-Propynyl)pyridinium bromide lies in its specific alkyne substitution, which imparts distinct reactivity profiles and biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

196.98401 g/mol

Monoisotopic Mass

196.98401 g/mol

Heavy Atom Count

10

UNII

RQK9Q8BQ5E

Dates

Last modified: 08-15-2024

Explore Compound Types